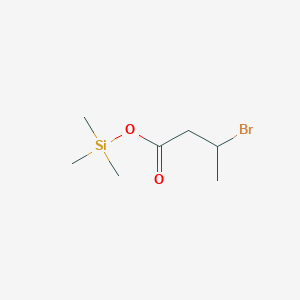

Trimethylsilyl 3-bromobutanoate

Description

Properties

CAS No. |

18301-67-2 |

|---|---|

Molecular Formula |

C7H15BrO2Si |

Molecular Weight |

239.18 g/mol |

IUPAC Name |

trimethylsilyl 3-bromobutanoate |

InChI |

InChI=1S/C7H15BrO2Si/c1-6(8)5-7(9)10-11(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

LBKUIBRAAQFCQC-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)O[Si](C)(C)C)Br |

Canonical SMILES |

CC(CC(=O)O[Si](C)(C)C)Br |

Synonyms |

3-Bromobutyric acid trimethylsilyl ester |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Trimethylsilyl 3-bromobutanoate serves as an important intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex molecules.

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This property is exploited in the synthesis of various alkyl and aryl derivatives.

- Silylation Reactions : The trimethylsilyl group enhances the stability of intermediates and can protect functional groups during multi-step syntheses. This is particularly useful in synthesizing alcohols and amines from corresponding halides or other electrophiles.

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized in the development of pharmaceutical compounds. Its ability to introduce silyl groups into molecules can significantly influence their biological activity.

- Prodrug Development : Silyl esters are often employed to improve the solubility and bioavailability of drugs. The conversion of this compound into prodrugs can enhance therapeutic efficacy.

- Synthesis of Bioactive Compounds : The compound has been used to synthesize various bioactive molecules, including potential anti-cancer agents and antibiotics. The presence of the trimethylsilyl group can modulate the pharmacokinetic properties of these compounds.

Polymer Science

This compound finds applications in polymerization processes, particularly in the synthesis of functionalized polymers.

- Radical Polymerization : The compound can act as an initiator or modifier in radical polymerization reactions, leading to the formation of polymers with tailored properties. This includes photo-induced radical polymerization where it enhances reaction rates and product yields.

- Synthesis of Functional Polymers : By incorporating this compound into polymer backbones, researchers can create materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties.

Case Study 1: Synthesis of Silylated Amines

A study demonstrated the use of this compound in synthesizing silylated amines via nucleophilic substitution reactions. The resulting compounds exhibited enhanced stability and reactivity compared to their non-silylated counterparts .

Case Study 2: Development of Anticancer Agents

Research indicated that derivatives synthesized from this compound showed promising activity against cancer cell lines. The introduction of the trimethylsilyl group was found to significantly increase cytotoxicity .

Case Study 3: Functionalized Polymer Synthesis

In a recent study, this compound was utilized in synthesizing a new class of functionalized polymers through radical polymerization techniques. The resulting materials exhibited improved mechanical properties and thermal stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

- Trimethylsilyl 3-Bromobutanoate vs. Succinic Acid Trimethylsilyl Ester (C₁₀H₂₀O₄Si₂): The succinic acid derivative features two TMS groups on a dicarboxylic acid backbone, increasing its molecular weight (260.4 g/mol) and thermal stability compared to the monofunctional 3-bromobutanoate ester (229.2 g/mol) . The absence of a bromine atom in succinic acid derivatives reduces electrophilicity, limiting its utility in nucleophilic substitution reactions.

- This compound vs. (3-Bromophenyl)trimethylsilane (C₉H₁₃BrSi): The aryl-substituted analog (3-bromophenyl-TMS) lacks the ester functionality, resulting in lower polarity and distinct applications in cross-coupling reactions . Its molecular weight (229.19 g/mol) closely matches that of 3-bromobutanoate-TMS, but the aromatic bromine in the former participates more readily in Suzuki-Miyaura couplings compared to aliphatic bromine .

Data Table: Key Properties of this compound and Analogs

Research Findings and Limitations

- Synthetic Utility: TMS-protected brominated compounds, such as (3-bromophenyl)trimethylsilane, are pivotal in synthesizing complex organosilicon architectures . The ester group in 3-bromobutanoate-TMS may expand its use in peptide modifications or polymer chemistry.

- Analytical Challenges :

Bromine’s electronegativity can complicate GC-MS interpretation due to isotope splitting patterns, as seen in halogenated standards like oleic acid-TMS . - Biological Activity: While TMS derivatives of amino acids (e.g., tryptophan-TMS) are linked to bacterial metabolism , the bioactivity of 3-bromobutanoate-TMS remains unexplored in the provided evidence.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 3-bromobutanoic acid by a base, forming a carboxylate intermediate that reacts with TMSCl to yield the silyl ester. Common bases include lithium bis(trimethylsilyl)amide (LHMDS) and imidazole , with yields varying based on stoichiometry and solvent selection.

Typical Procedure :

-

3-Bromobutanoic acid (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

-

LHMDS (1.2 equiv) is added dropwise at −20°C to minimize side reactions.

-

TMSCl (1.1 equiv) is introduced, and the mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with aqueous ammonium chloride, and the product is extracted with diethyl ether.

Optimization Insights :

-

Solvent Effects : THF outperforms dichloromethane (DCM) due to better solubility of intermediates.

-

Base Selection : LHMDS provides higher yields (75–85%) compared to imidazole (60–70%) by ensuring complete deprotonation.

-

Temperature Control : Reactions conducted below 0°C reduce silyl ether byproducts.

Acid Chloride Intermediate Route

An alternative approach involves converting 3-bromobutanoic acid to its acid chloride prior to silylation. This two-step method mitigates competing side reactions in substrates sensitive to strong bases.

Synthesis of 3-Bromobutanoyl Chloride

The acid chloride is prepared using thionyl chloride (SOCl₂) or oxalyl chloride under reflux.

Procedure :

-

3-Bromobutanoic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) in DCM for 4 hours.

-

Excess SOCl₂ is removed under reduced pressure to yield 3-bromobutanoyl chloride as a pale-yellow liquid.

Silylation of the Acid Chloride

The acid chloride reacts with trimethylsilyl alcohol (TMSOH) or hexamethyldisilazane (HMDS) to form the silyl ester.

Procedure :

-

3-Bromobutanoyl chloride (1.0 equiv) is dissolved in DCM.

-

TMSOH (1.2 equiv) and triethylamine (1.5 equiv) are added at 0°C.

-

The mixture is stirred for 6 hours, followed by filtration and solvent evaporation.

Yield and Purity :

Copper-Mediated Coupling Reactions

Recent advances utilize organocopper reagents to introduce the trimethylsilyl group directly into brominated substrates. This method is inspired by protocols for synthesizing 2-bromo-3-trimethylsilyl-1-propene .

Lithium Trimethylsilylcuprate Addition

Lithium trimethylsilylcuprate reacts with 3-bromobutanoyl chloride to form the silyl ester via nucleophilic acyl substitution.

Procedure :

-

Lithium trimethylsilylcuprate (1.5 equiv) is prepared by reacting trimethylsilyl chloride with lithium metal in THF.

-

3-Bromobutanoyl chloride (1.0 equiv) is added dropwise at −78°C.

-

The reaction is warmed to −20°C over 2 hours and quenched with saturated ammonium chloride.

Challenges :

-

Strict anhydrous conditions are required to prevent cuprate decomposition.

-

Yields are moderate (50–60%) due to competing reduction of the acid chloride.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Silylation | 75–85 | 95–99 | One-pot, scalable | Sensitive to moisture |

| Acid Chloride Route | 65–70 | ≥98 | Avoids strong bases | Two-step, longer duration |

| Copper-Mediated | 50–60 | 90–95 | Compatible with sensitive substrates | Low yield, complex setup |

Critical Observations :

-

The direct silylation method is optimal for large-scale production due to its simplicity and high yield.

-

The acid chloride route is preferable for acid-sensitive substrates but requires additional purification steps.

-

Copper-mediated methods remain niche, reserved for cases where traditional silylation fails.

Analytical Characterization

Validated protocols for characterizing this compound include:

-

¹H NMR (CDCl₃): δ 0.20 (s, 9H, Si(CH₃)₃), 1.90–2.10 (m, 2H, CH₂), 2.40–2.60 (m, 1H, CHBr), 4.10–4.30 (m, 2H, COO).

-

GC-MS : m/z 252 [M]⁺, 237 [M−CH₃]⁺, 167 [C₄H₆BrO₂]⁺.

-

IR : 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-C).

Q & A

Basic: What are the recommended synthetic routes for Trimethylsilyl 3-bromobutanoate, and how do reaction conditions influence yield?

Methodological Answer:

this compound is typically synthesized via silylation of 3-bromobutanoic acid using trimethylsilyl chloride (TMSCL) or hexamethyldisilazane (HMDS) in anhydrous conditions. Critical parameters include:

- Solvent Choice: Use aprotic solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis of the silylating agent .

- Catalysis: Triethylamine or pyridine is added to scavenge HCl generated during silylation, improving reaction efficiency .

- Temperature: Reactions are often conducted at 0–25°C to balance reaction speed with side-product formation.

Yields can be optimized by monitoring silylation progress via thin-layer chromatography (TLC) or NMR to confirm complete derivatization of the carboxylic acid group .

Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- GC-MS with Silylation: Trimethylsilyl (TMS) derivatives enhance volatility and thermal stability, enabling precise quantification. For example, TMS-derivatized organic acids are analyzed using electron impact ionization (EI-MS) with retention indices calibrated against standards .

- NMR Spectroscopy: The trimethylsilyl group produces distinct singlet peaks at ~0.1 ppm in H NMR. C NMR confirms the ester linkage via signals at ~170–180 ppm for the carbonyl group. Sodium 3-(trimethylsilyl)propionate-d4 (TSP) is a common internal standard for referencing .

- FT-IR: The ester C=O stretch appears at ~1740 cm, while the Si-CH vibration occurs at ~1250 cm .

Advanced: How does the steric bulk of the trimethylsilyl group affect the reactivity of 3-bromobutanoate in nucleophilic substitution (SN2) reactions?

Methodological Answer:

The trimethylsilyl group introduces steric hindrance near the ester carbonyl, which can:

- Slow SN2 Kinetics: Bulky substituents impede nucleophilic attack at the α-carbon adjacent to the bromine. For example, reactions with amines or alkoxides may require elevated temperatures or polar aprotic solvents (e.g., DMF) to proceed efficiently .

- Alter Regioselectivity: In competing elimination (E2) pathways, the bulky silyl group may favor elimination over substitution, necessitating careful control of base strength and reaction time .

Mechanistic studies using deuterated analogs or computational modeling (DFT) can clarify steric/electronic contributions .

Advanced: What experimental strategies mitigate hydrolysis or decomposition of this compound during storage?

Methodological Answer:

- Moisture Control: Store under inert gas (argon/nitrogen) in sealed, desiccated containers. Use molecular sieves (3Å) to absorb residual moisture .

- Temperature: Storage at –20°C reduces thermal degradation. Stability tests via periodic NMR or HPLC analysis are recommended to monitor integrity over time .

- Acidic/Basic Contaminants: Avoid contact with trace acids/bases, which accelerate hydrolysis. Pre-purify solvents used in handling (e.g., distill THF over sodium/benzophenone) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., GC-MS vs. NMR) when analyzing this compound derivatives?

Methodological Answer:

- Cross-Validation: Compare retention indices (GC-MS) with authentic standards and match fragmentation patterns to NIST library entries . For NMR, use 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Purity Assessment: Contaminants (e.g., unreacted starting material) may skew results. Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) before analysis .

- Isotopic Labeling: Synthesize C-labeled analogs to confirm peak assignments in complex matrices .

Advanced: What role does this compound play in studying enzyme-catalyzed ester hydrolysis?

Methodological Answer:

- Probing Enzyme Specificity: The bromine atom serves as a heavy atom tag for X-ray crystallography to map active-site interactions. Silyl groups mimic hydrophobic residues, aiding in substrate docking studies .

- Kinetic Isotope Effects (KIE): Replace the silyl group with Si/Si isotopes to study steric vs. electronic effects on hydrolysis rates using LC-MS/MS .

Advanced: How can computational chemistry predict the stability of this compound under varying pH conditions?

Methodological Answer:

- DFT Calculations: Model hydrolysis pathways at different pH levels using software like Gaussian or ORCA. Key parameters include bond dissociation energies (Si-O vs. C-Br) and transition-state geometries .

- pKa Estimation: Tools like ACD/Labs predict the acidity of the α-hydrogen adjacent to bromine, informing reactivity in basic conditions .

Advanced: What are the challenges in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

- Matrix Interference: Co-eluting metabolites in urine or plasma require solid-phase extraction (SPE) with C18 cartridges before derivatization .

- Sensitivity Limits: Use GC-MS/MS in selected reaction monitoring (SRM) mode to enhance detection. For example, monitor the fragment ion m/z 73 (characteristic of TMS groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.